molecular formula C21H21N3O3 B11126745 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

Cat. No.: B11126745
M. Wt: 363.4 g/mol
InChI Key: ZAECCACGGXAPMM-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a compound belonging to the class of organic compounds known as indoles and derivatives. This compound is characterized by the presence of an indole moiety that carries an alkyl chain at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide involves multiple steps. One common method includes the following steps :

    Step 1: Dissolve 100g of phthalimide and 281.8g of potassium carbonate in 500mL of acetonitrile. Stir at room temperature for 30 minutes.

    Step 2: Add 115.19g of 1,3-dichloropropane and 152.82g of sodium iodide. Gradually heat to 58-60°C and stir for 5.5 hours.

    Step 3: Add 132.68g of ethyl acetoacetate slowly to the reaction mixture. Continue the reaction for 7 hours.

    Step 4: Cool the reaction mixture to room temperature, filter, and concentrate the filtrate to obtain the pure compound with a yield of 96.2%.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways and processes.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
  • 2-(1H-indol-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is unique due to its specific structural features and biological activities. Its ability to interact with multiple molecular targets and pathways sets it apart from other similar compounds, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide

InChI

InChI=1S/C21H21N3O3/c1-27-14-6-7-18-17(10-14)13(12-23-18)8-9-22-20(25)11-19-15-4-2-3-5-16(15)21(26)24-19/h2-7,10,12,19,23H,8-9,11H2,1H3,(H,22,25)(H,24,26)

InChI Key

ZAECCACGGXAPMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3C4=CC=CC=C4C(=O)N3

Origin of Product

United States

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